Product packaging for Triacetyl-ganciclovir(Cat. No.:CAS No. 86357-14-4)

Triacetyl-ganciclovir

货号: B1682459
CAS 编号: 86357-14-4
分子量: 381.34 g/mol
InChI 键: PEZKHGVZZSQDPY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Contextualization within Nucleoside Analog Antivirals

Triacetylganciclovir belongs to the class of compounds known as nucleoside analogs, which are synthetic molecules that mimic the structure of natural nucleosides, the building blocks of DNA and RNA. nih.govwikipedia.org These analogs can interfere with the replication of viruses by being incorporated into the growing viral DNA or RNA chain, ultimately causing chain termination and halting viral proliferation. wikipedia.orgdrugbank.com

Structurally, Triacetylganciclovir is a derivative of Ganciclovir (B1264), which is itself an analog of the natural nucleoside 2'-deoxyguanosine. patsnap.com The core structure of Ganciclovir mimics deoxyguanosine, allowing it to be recognized by viral enzymes. Triacetylganciclovir is the triacetylated form of Ganciclovir, meaning it has three acetyl groups attached. These acetyl groups render the molecule more lipophilic, a characteristic often exploited in prodrug design to enhance absorption.

Once administered and absorbed, Triacetylganciclovir is metabolized in the body to Ganciclovir. Ganciclovir then undergoes a series of phosphorylation steps, initiated by a viral kinase in infected cells, to its active triphosphate form. patsnap.comasm.orgnih.gov This active form, Ganciclovir triphosphate, acts as a competitive inhibitor of viral DNA polymerase, the enzyme responsible for synthesizing viral DNA. nih.gov By incorporating into the viral DNA, it effectively terminates the replication process. patsnap.com

Table 1: Structural Comparison of Related Nucleosides and Analogs

CompoundBaseSugar/Acyclic MoietyKey Structural Feature
Deoxyguanosine Guanine (B1146940)DeoxyriboseNatural building block of DNA.
Ganciclovir GuanineAcyclic side chainAcyclic sugar mimic; active antiviral form. drugbank.com
Triacetylganciclovir GuanineAcetylated acyclic side chainProdrug form with acetyl groups for increased lipophilicity.

Significance as a Synthetic Precursor and Prodrug in Ganciclovir Development

Triacetylganciclovir holds considerable importance as both a key intermediate in the chemical synthesis of Ganciclovir and as a prodrug. A prodrug is an inactive or less active compound that is converted into an active drug within the body. The primary motivation for developing prodrugs of Ganciclovir was to overcome its poor oral bioavailability. nih.gov When taken orally, Ganciclovir is not well absorbed into the bloodstream. nih.gov

The acetyl groups in Triacetylganciclovir increase its lipid solubility, which can facilitate its passage across biological membranes, such as the intestinal wall. Once absorbed, these acetyl groups are cleaved by esterase enzymes in the body to release the active Ganciclovir. This prodrug strategy is a common approach in pharmaceutical development to improve the delivery and efficacy of drugs.

Furthermore, Triacetylganciclovir serves as a crucial starting material in the synthesis of other Ganciclovir prodrugs, most notably Valganciclovir. googleapis.com Valganciclovir, the L-valyl ester of Ganciclovir, exhibits significantly improved oral bioavailability compared to Ganciclovir itself and has become a standard for oral treatment of cytomegalovirus (CMV) infections. nih.govoup.comnih.govasm.orgashpublications.org The synthesis of Valganciclovir often proceeds via the selective hydrolysis of Triacetylganciclovir to monoacetylganciclovir, which is then esterified with a protected valine derivative. googleapis.com

Table 2: Research Findings on Ganciclovir and its Prodrugs

CompoundKey Research FindingImplication
Ganciclovir Potent inhibitor of herpes family viruses, particularly CMV. nih.govias.ac.inEstablished as a critical antiviral therapy.
Ganciclovir Poor oral bioavailability. nih.govNecessitated the development of prodrugs for oral administration.
Triacetylganciclovir Serves as a synthetic intermediate for Ganciclovir and Valganciclovir. googleapis.comgoogle.comgoogle.comEnables efficient and scalable production of these antiviral drugs.
Valganciclovir Significantly higher oral bioavailability than Ganciclovir. oup.comnih.govasm.orgashpublications.orgresearchgate.netAllows for effective oral treatment of CMV infections.

Historical Overview of its Research Trajectory

The research and development of Ganciclovir and its precursors are closely linked to the emergence of the HIV/AIDS epidemic in the 1980s. Cytomegalovirus (CMV) infections became a major cause of morbidity and mortality in immunocompromised individuals, particularly those with AIDS, leading to an urgent need for effective antiviral therapies.

Ganciclovir was patented in 1980 and approved for medical use in 1988. ias.ac.in The synthesis of Ganciclovir often involves the preparation of Triacetylganciclovir as a key intermediate. google.comgoogle.comgoogle.compatsnap.com Various synthetic routes have been developed and patented over the years to improve the yield, purity, and cost-effectiveness of producing Triacetylganciclovir and, subsequently, Ganciclovir. google.compatsnap.comgoogle.com

The focus on improving the oral delivery of Ganciclovir led to extensive research into its prodrugs. While Valganciclovir ultimately became the most successful oral prodrug of Ganciclovir, the study of other derivatives, including Triacetylganciclovir, was integral to this process. The investigation of different ester forms of Ganciclovir provided valuable insights into the structure-activity relationships that govern oral absorption and bioavailability.

The timeline below highlights key periods in the research and development related to Ganciclovir and its precursors.

Table 3: Historical Timeline of Ganciclovir and Triacetylganciclovir Research

Time PeriodKey DevelopmentSignificance
Late 1970s - Early 1980s Synthesis and patenting of Ganciclovir. ias.ac.inIntroduction of a potent new antiviral agent against herpesviruses.
Mid-to-late 1980s Medical approval of Ganciclovir for CMV infections. ias.ac.inProvided a critical treatment option for immunocompromised patients.
1990s - 2000s Numerous patents filed for the synthesis of Triacetylganciclovir and Ganciclovir. google.compatsnap.comgoogle.comOptimization of manufacturing processes for these important compounds.
Early 2000s Approval of Valganciclovir, an oral prodrug of Ganciclovir. oup.comRevolutionized the management of CMV infections with effective oral therapy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N5O7 B1682459 Triacetyl-ganciclovir CAS No. 86357-14-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O7/c1-8(21)17-15-18-13-12(14(24)19-15)16-6-20(13)7-27-11(4-25-9(2)22)5-26-10(3)23/h6,11H,4-5,7H2,1-3H3,(H2,17,18,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZKHGVZZSQDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(COC(=O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436089
Record name Triacetylganciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86357-14-4
Record name N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86357-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide,N-(9-((2-(acetyloxy)-1-((acetyloxy)methyl)ethoxy)methyl)-6,9-dihydro-6-oxo-1H-purin-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086357144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triacetylganciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide,N-[9-[[2-(acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BQM93A9WM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of Triacetylganciclovir

Regioselective Synthesis Approaches

Regioselective synthesis is paramount in producing Triacetylganciclovir, as the attachment of the acyclic side chain to the purine (B94841) base can occur at different nitrogen atoms, leading to various isomers.

Transpurination reactions represent a notable approach for the formation of Triacetylganciclovir. This method involves the transglycosylation of fully acetylated guanosine (B1672433), specifically tetraacetylguanosine, in the presence of 1,3-diacetoxy-2-(acetoxymethoxy)propane (B1313018) (AMDP) researchgate.netresearchgate.net. This reaction is designed to prepare acyclic guanosine analogues, including the precursor to Ganciclovir (B1264) researchgate.net. A significant outcome of this transpurination is the co-formation of tetra-O-acetyl-β-D-ribofuranose and the 7-regioisomer of triacetylganciclovir researchgate.netresearchgate.net. The 7-regioisomer (compound 4, as referenced in some studies) can subsequently be converted into the desired 9-isomer through a thermal isomerization process researchgate.netresearchgate.net.

One-pot synthetic processes are highly favored in chemical synthesis for their efficiency, as they reduce the need for intermediate separation and purification steps, thereby saving time and resources rsc.orgwikipedia.orgnih.govmdpi.com. For the synthesis of Ganciclovir, which utilizes Triacetylganciclovir as an intermediate, a regioselective one-pot method has been developed researchgate.netias.ac.incolab.wsias.ac.in. This process commences with the treatment of guanine (B1146940) with acetic anhydride (B1165640) in the presence of 5% iodine to generate a diacetyl guanine intermediate researchgate.netias.ac.incolab.wsias.ac.in. This intermediate then undergoes an in situ N-alkylation reaction with 1,3-diacetoxy-2-(acetoxymethoxy)propane (AMDP) in the presence of a catalytic amount of acidic Amberlite IR-120 researchgate.netias.ac.incolab.wsias.ac.in. The resulting N-alkylated intermediate, which is a protected form of Ganciclovir (likely Triacetylganciclovir), is subsequently deacetylated to yield pure, regioselective Ganciclovir researchgate.netias.ac.incolab.wsias.ac.in. This one-pot synthesis is recognized for being commercially viable and eco-friendly, achieving a high yield of the N9 isomer (99%) with excellent purity (greater than 99% by HPLC) without requiring tedious column chromatography ias.ac.in. The acidic Amberlite IR-120 catalyst plays a crucial role in achieving this high yield and purity ias.ac.in.

Prodrug Activation and Biotransformation Mechanisms

Triacetylganciclovir as a Prodrug Concept

Triacetylganciclovir functions as a prodrug of ganciclovir (B1264) (GCV), an antiviral agent used primarily against human cytomegalovirus (HCMV) infections. The design of prodrugs like Triacetylganciclovir aims to enhance specific pharmacokinetic properties, such as improving oral bioavailability, which is often limited for the parent drug, ganciclovir. Upon administration, prodrugs are designed to undergo chemical or enzymatic conversion within the body to release the active therapeutic compound. In the case of Triacetylganciclovir, the goal is to deliver ganciclovir more effectively to its site of action, where it can then be activated to inhibit viral replication.

Enzymatic Hydrolysis Pathways for Triacetylganciclovir Activation

The conversion of Triacetylganciclovir to ganciclovir involves enzymatic hydrolysis, primarily through the cleavage of its acetyl groups. While specific detailed pathways for Triacetylganciclovir are not as extensively documented in the provided literature as for its close analogue, valganciclovir, the general principle of deacetylation by esterases is a common mechanism for such prodrugs.

Esterases play a crucial role in the hydrolysis of acetylated prodrugs. For instance, valganciclovir, which is an oral prodrug of ganciclovir, is rapidly hydrolyzed into ganciclovir by esterases found in intestinal mucosal cells and the liver. patsnap.com Given that Triacetylganciclovir also contains acetyl groups, it is inferred that similar esterase enzymes would be responsible for its deacetylation, leading to the release of ganciclovir. While the specific involvement of Carboxylesterase 1 (CES1) or Cathepsin A (CTSA) for Triacetylganciclovir is not explicitly detailed in the provided search results, these enzymes are known to hydrolyze ester bonds in other prodrugs, such as Tenofovir (B777) Alafenamide Fumarate (TAF), suggesting a potential analogous role in the broader context of prodrug activation. acs.org

Histidine Triad Nucleotide-Binding Protein 1 (HINT1) is a nucleoside phosphoramidase recognized for its involvement in the metabolism and activation of certain nucleotide phosphoramidate (B1195095) prodrugs. nih.govnih.govacs.orgresearchgate.net HINT1 exhibits phosphoramidase and acyl-adenylate hydrolase activities, which are crucial for cleaving phosphoramidate bonds. nih.govresearchgate.net However, Triacetylganciclovir is an acetylated nucleoside, and its primary activation involves deacetylation rather than phosphoramidate cleavage. Therefore, based on the available information, a direct role for HINT1 in the activation of Triacetylganciclovir itself is not established, as HINT1's enzymatic activity is specifically directed towards phosphoramidate structures. acs.org

Intracellular Phosphorylation Cascades of the Ganciclovir Moiety

Once ganciclovir is liberated from Triacetylganciclovir through hydrolysis, it must undergo a series of intracellular phosphorylation steps to become its biologically active form, ganciclovir triphosphate (GCV-TP). drugbank.comwikipedia.orgoup.comresearchgate.netnih.govpatsnap.comresearchgate.netpmda.go.jpashpublications.orgresearchgate.netpsu.eduumich.eduresearchgate.netplos.orgmdpi.com This multi-step phosphorylation cascade is critical for ganciclovir's antiviral efficacy.

The initial and rate-limiting step in ganciclovir activation in human cytomegalovirus (HCMV)-infected cells is its phosphorylation to ganciclovir monophosphate (GCV-MP). This crucial step is selectively catalyzed by the HCMV-encoded protein kinase, UL97 (also known as phosphotransferase). drugbank.comwikipedia.orgresearchgate.netnih.govpatsnap.comresearchgate.netpmda.go.jpashpublications.orgumich.eduresearchgate.netplos.orgmdpi.comasm.orgnih.govnih.govnih.govbrieflands.comuw.eduoup.comscielo.brupmc.eduasm.orgconicet.gov.arpharmgkb.org The UL97 kinase is a serine/threonine kinase whose activity is essential for viral replication and the phosphorylation of ganciclovir. nih.govupmc.edu This selective phosphorylation by a viral enzyme ensures that ganciclovir is preferentially activated within infected cells, contributing to its targeted antiviral action. patsnap.com Mutations in the UL97 gene can impair ganciclovir phosphorylation, leading to the development of viral resistance. researchgate.netnih.govbrieflands.comuw.eduoup.comscielo.brupmc.educonicet.gov.ar

Following the initial phosphorylation by the viral UL97 kinase, ganciclovir monophosphate (GCV-MP) undergoes further phosphorylation to ganciclovir diphosphate (B83284) (GCV-DP) and then to the active ganciclovir triphosphate (GCV-TP). These subsequent phosphorylation steps are mediated by host cellular kinases. drugbank.comwikipedia.orgoup.comresearchgate.netnih.govpatsnap.comresearchgate.netpmda.go.jpashpublications.orgresearchgate.netpsu.eduumich.edumdpi.com Key cellular enzymes involved in this cascade include guanylate kinase, which converts GCV-MP to GCV-DP, and phosphoglycerate kinase, which participates in the subsequent formation of the triphosphate. drugbank.comwikipedia.orgumich.edu Other cellular nucleotide-metabolizing enzymes may also contribute to these phosphorylation events. wikipedia.org The resulting ganciclovir triphosphate then acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA synthesis and inhibition of viral replication. drugbank.compatsnap.com

Table 1: Key Enzymes in Ganciclovir Activation Cascade

Enzyme CategorySpecific Enzyme (Example)Role in Ganciclovir ActivationStepReference
Prodrug Hydrolysis Esterases (e.g., in intestinal mucosal cells, liver)Hydrolyze acetyl groups of Triacetylganciclovir (or valganciclovir) to release ganciclovir.Triacetylganciclovir → Ganciclovir patsnap.com
Viral Kinase UL97 Kinase (HCMV-encoded)Phosphorylates ganciclovir to ganciclovir monophosphate (GCV-MP).Ganciclovir → GCV-MP drugbank.comwikipedia.orgresearchgate.netnih.govpatsnap.comresearchgate.netpmda.go.jpashpublications.orgumich.eduplos.orgmdpi.comasm.orgpharmgkb.org
Host Cellular Kinases Guanylate KinasePhosphorylates ganciclovir monophosphate (GCV-MP) to ganciclovir diphosphate (GCV-DP).GCV-MP → GCV-DP drugbank.comwikipedia.orgumich.edu
Host Cellular Kinases Phosphoglycerate Kinase (and other nucleotide-metabolizing enzymes)Further phosphorylates ganciclovir diphosphate (GCV-DP) to ganciclovir triphosphate (GCV-TP).GCV-DP → GCV-TP wikipedia.orgoup.comresearchgate.netnih.govpatsnap.comresearchgate.netpmda.go.jpashpublications.orgresearchgate.netpsu.eduumich.edumdpi.com

Cell-Dependent Prodrug Activation Patterns in In Vitro Models

The activation of prodrugs, including nucleoside/nucleotide prodrugs, is known to exhibit cell-dependent patterns in in vitro models nih.gov. This variability is often attributed to differences in the expression levels and activities of activating enzymes and transporters across various cell lines nih.gov. For instance, studies on other antiviral prodrugs like tenofovir alafenamide (TAF) and sofosbuvir (B1194449) (SOF) have demonstrated that their activation profiles vary significantly depending on the cell line, with some cell lines being more efficient at prodrug activation due to higher expression of relevant enzymes such as carboxylesterase 1 (CES1) nih.gov. Human cell lines, including those derived from liver (e.g., Huh-7, HepG2), colon (e.g., Caco-2), and lung (e.g., A549, Calu-3), are widely utilized as in vitro models to study drug metabolism and biotransformation nih.govnih.govwur.nlmdpi.commdpi.comfrontiersin.org.

While the general principles of cell-dependent prodrug activation are well-established, specific detailed research findings and quantitative data tables pertaining solely to Triacetylganciclovir's activation patterns across a range of distinct in vitro cell models are not extensively documented in the readily available scientific literature. The conversion of Triacetylganciclovir to ganciclovir would typically involve deacetylation, a process mediated by esterases or deacetylases present in various tissues and cells nih.govnih.govresearchgate.netoncotarget.com. However, explicit comparative data on the efficiency or kinetics of this deacetylation in different human cell lines (e.g., hepatocytes, renal cells, or target viral host cells) for Triacetylganciclovir specifically remain limited in published research.

Comparative Activation Kinetics with Other Nucleoside/Nucleotide Prodrugs

Nucleoside and nucleotide prodrugs are designed to overcome limitations of their parent compounds, such as poor oral absorption or inefficient intracellular phosphorylation biorxiv.orgmdpi.com. Valganciclovir, for example, is an L-valyl ester prodrug of ganciclovir that undergoes rapid and extensive hydrolysis in the intestinal wall and liver to yield ganciclovir, significantly improving its oral bioavailability compared to ganciclovir itself wur.nlmdpi.com. This conversion is primarily mediated by enzymes like valacyclovirase (VACVase), an α-amino acid ester hydrolase proteinatlas.orgmdpi.com.

When considering Triacetylganciclovir, its activation kinetics would involve the sequential or simultaneous removal of its acetyl groups to yield ganciclovir. While the concept of multi-acetylated prodrugs is a known strategy in medicinal chemistry, specific comparative kinetic data illustrating the rate and extent of Triacetylganciclovir's conversion to ganciclovir relative to other established ganciclovir prodrugs (such as Valganciclovir) or other nucleoside/nucleotide prodrugs (e.g., acyclovir (B1169) prodrugs like valacyclovir) in controlled in vitro settings is not widely reported with quantitative details. Studies often focus on the more clinically established prodrugs like Valganciclovir due to their significant clinical impact nih.govnih.govwur.nl. The absence of such specific comparative kinetic data for Triacetylganciclovir in the public domain restricts the ability to provide detailed research findings and interactive data tables for this particular compound in this context.

Mechanistic Insights into Antiviral Efficacy Indirect Via Ganciclovir

Inhibition of Viral DNA Replication

The virustatic activity of ganciclovir (B1264) is a direct result of the inhibition of viral DNA polymerase by its active metabolite, ganciclovir triphosphate (GCV-TP). nih.govfda.gov GCV-TP acts as both a competitive inhibitor and a substrate for the viral DNA polymerase. nih.govasm.org

GCV-TP selectively and potently inhibits viral DNA polymerases, such as the pUL54 polymerase in CMV. nih.govfda.gov The active triphosphate form of the drug hinders the replication of viral DNA. asm.org Ganciclovir triphosphate interferes with DNA synthesis by competing with the natural nucleotide, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain. oup.compatsnap.comresearchgate.net This interaction ultimately disrupts the replication process. webmd.com

GCV-TP acts as a competitive inhibitor with respect to deoxyguanosine triphosphate (dGTP) for the viral DNA polymerase. nih.govasm.orgoup.com Because GCV-TP is structurally similar to dGTP, it can bind to the active site of the viral DNA polymerase. patsnap.com This competition prevents the incorporation of the natural dGTP, thereby halting the synthesis of the viral DNA strand. youtube.comnih.gov The polymerase is effectively tricked into incorporating the "faulty" nucleotide. nih.gov

Table 1: Comparison of Ganciclovir Triphosphate (GCV-TP) and Deoxyguanosine Triphosphate (dGTP)
FeatureGanciclovir Triphosphate (GCV-TP)Deoxyguanosine Triphosphate (dGTP)
RoleInhibitor and Substrate for Viral DNA Polymerase nih.govasm.orgNatural Substrate for DNA Polymerase
MechanismCompetitively inhibits dGTP binding and incorporation. oup.compatsnap.comIncorporated into the growing DNA chain to allow elongation.
StructureAcyclic guanosine (B1672433) analogue. nih.govNatural purine (B94841) nucleoside triphosphate.
Outcome of IncorporationCauses DNA chain termination. patsnap.comoup.comAllows for continued DNA chain elongation.

Although ganciclovir possesses the equivalent of a 3'-hydroxyl group, which typically allows for the formation of a phosphodiester bond and subsequent chain elongation, its incorporation into viral DNA ultimately leads to the cessation of DNA synthesis. nih.govnih.govpnas.org The incorporation of GCV-TP into the DNA strand drastically suppresses chain elongation. oup.com Once incorporated, it prevents the formation of further phosphodiester bridges, which destabilizes the strand and stops replication. nih.gov Research indicates that while not an obligate chain terminator, the presence of ganciclovir in the DNA strand causes the human cytomegalovirus (HCMV) DNA polymerase to terminate synthesis after incorporating one additional nucleotide. nih.gov This process is associated with the synthesis of abnormally short DNA chains in infected cells. nih.gov

Selectivity for Viral over Cellular DNA Polymerases

The selective antiviral action of ganciclovir stems from two key factors: its preferential phosphorylation in infected cells and the higher sensitivity of viral DNA polymerases to GCV-TP compared to host cellular DNA polymerases. nih.govasm.org The initial and rate-limiting phosphorylation step is largely dependent on the viral kinase (e.g., pUL97 in CMV), ensuring that high concentrations of the active GCV-TP are generated primarily in infected cells. nih.govfda.gov Furthermore, viral DNA polymerases are significantly more susceptible to inhibition by GCV-TP than cellular DNA polymerases. nih.govasm.org For instance, Herpes Simplex Virus (HSV) DNA polymerases are 35- to 50-fold more sensitive to inhibition by GCV-TP than the human HeLa S-3 α DNA polymerase. asm.org This dual selectivity minimizes the drug's effect on uninfected host cells, contributing to its therapeutic window. patsnap.comnih.gov

Accumulation of Active Metabolites in Infected Cells

A crucial aspect of ganciclovir's efficacy is the accumulation and persistence of its active triphosphate form within virus-infected cells. nih.gov The phosphorylation process, initiated by viral enzymes, effectively traps the drug inside the infected cell. patsnap.com This leads to significantly higher levels of GCV-TP in infected cells compared to uninfected cells, where phosphorylation is limited. asm.orgresearchgate.net Studies have shown a time-dependent increase in GCV-TP levels in HCMV-infected cells. nih.gov This accumulation amplifies the drug's activity and selectivity, as the high intracellular concentration of GCV-TP ensures potent and sustained inhibition of the viral DNA polymerase. nih.govoup.com Research has also indicated that GCV-TP has a long intracellular half-life, persisting for many hours after the removal of the extracellular drug, which contributes to its sustained antiviral effect. nih.gov

Table 2: Ganciclovir Metabolism in Infected vs. Uninfected Cells
ProcessInfected Cells (e.g., CMV)Uninfected Cells
Initial PhosphorylationEfficiently catalyzed by viral kinase (pUL97). nih.govasm.orgLimited and inefficient. asm.org
GCV-TP AccumulationHigh intracellular concentrations. nih.govasm.orgSubstantially lower concentrations. asm.org
Intracellular Half-life of GCV-TPLong, leading to sustained activity. nih.govNot applicable due to low levels.
ResultPotent and selective inhibition of viral DNA replication. nih.govMinimal effect on cellular DNA synthesis. nih.gov

Antiviral Spectrum of Ganciclovir Derivatives (e.g., against HSV, CMV)

Ganciclovir and its derivatives exhibit potent inhibitory activity against viruses within the herpes family. nih.govoup.com This includes significant efficacy against human cytomegalovirus (HCMV), which is a primary therapeutic target for the drug. wikipedia.orgnih.gov The spectrum of activity also extends to Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2), Varicella-Zoster Virus (VZV), and Epstein-Barr Virus (EBV). youtube.comoup.com The median effective concentration (EC50) of ganciclovir required to inhibit CMV replication in cell culture is typically in the low micromolar range. fda.gov While also active against HSV, ganciclovir is considered to have a more potent inhibitory effect on CMV compared to another related antiviral, acyclovir (B1169). clinpgx.org

Viral Resistance Mechanisms and Strategies for Mitigation

Genetic Basis of Ganciclovir (B1264) Resistance

The emergence of ganciclovir resistance is rooted in specific genetic changes within the HCMV genome, predominantly affecting genes responsible for drug activation and viral DNA replication.

Mutations in the viral UL97 phosphotransferase gene are the most common cause of ganciclovir resistance cenmed.comeasychem.orgctdbase.org. These mutations reduce the initial phosphorylation of ganciclovir, a critical step for its activation into the triphosphate form cenmed.com. Common UL97 mutations associated with ganciclovir resistance frequently cluster at codons 460, 520, and 590-607, particularly within the 594-607 region easychem.orgwikipedia.orgepa.gov. Specific examples of these resistance-conferring mutations include M460V/I, H520Q, C592G, A594V, L595S, and C603W wikipedia.org. Additionally, deletions, such as a deletion of codons 601-603 or a deletion of leucine (B10760876) at position 595, have been reported to confer resistance. Some mutations, like V466G and P521L, can even result in a UL97 kinase knockout phenotype, severely impacting the enzyme's function wikipedia.org.

Table 1: Key UL97 Kinase Mutations Conferring Ganciclovir Resistance

Mutation/RegionAssociated CodonsEffect on ResistanceReference
Clustered Mutations460, 520, 590-607 (especially 594-607)Common cause of GCV resistance easychem.orgwikipedia.orgepa.gov
M460V/I460GCV resistance, some CPV cross-resistance wikipedia.org
H520Q520GCV resistance, some CPV cross-resistance wikipedia.org
C592G592GCV resistance wikipedia.org
A594V594GCV resistance ctdbase.orgwikipedia.org
L595S595GCV resistance wikipedia.org
C603W603GCV resistance wikipedia.org
Deletion601-60315-fold increased GCV resistance
Deletion595 (Leucine)Impaired GCV phosphorylation, resistance
V466G, P521L466, 521UL97 kinase knockout phenotype, high-level GCV resistance wikipedia.org

Mutations in the viral DNA polymerase gene, UL54, also contribute to ganciclovir resistance, often emerging after prolonged therapeutic exposure cenmed.comeasychem.org. These polymerase mutations can augment the level of drug resistance beyond that conferred by pre-existing UL97 mutations cenmed.com. Unlike UL97 mutations which tend to cluster, UL54 mutations are more broadly distributed throughout the gene, spanning codons 300 to 1000 easychem.org.

Specific mutations within the exonuclease functional domains of UL54, such as D301N, N410K, D413E, T503I, and L516R, have been shown to confer varying degrees of resistance to ganciclovir and cidofovir (B1669016). Notably, D301N and D413E affect highly conserved residues within these domains. Other confirmed ganciclovir-cidofovir resistance mutations include A987G and a deletion of codons 981–982 in region V cenmed.com. Research indicates that many ganciclovir-resistant isolates harbor substitutions within the 3′–5′ exonuclease domain of the viral DNA polymerase's catalytic subunit.

Table 2: Key Viral DNA Polymerase (UL54) Mutations Conferring Ganciclovir Resistance

Mutation/RegionAssociated CodonsAssociated ResistanceReference
D301N301GCV and Cidofovir resistance
N410K410GCV and Cidofovir resistance
D413E413GCV and Cidofovir resistance
T503I503GCV and Cidofovir resistance
L516R516GCV and Cidofovir resistance
A987G987 (Region V)GCV and Cidofovir resistance cenmed.com
Deletion981-982 (Region V)GCV and Cidofovir resistance cenmed.com
D413A413GCV and Cidofovir resistance

Functional Consequences of Resistance Mutations

The genetic alterations in UL97 and UL54 translate into distinct functional impairments that underpin ganciclovir resistance.

The most significant functional consequence of UL97 mutations is the impaired phosphorylation of ganciclovir within HCMV-infected cells cenmed.comctdbase.org. Ganciclovir is a prodrug that requires initial phosphorylation by the viral UL97 kinase to become ganciclovir monophosphate, which is then further phosphorylated to its active triphosphate form ctdbase.org. Mutations in UL97, particularly those clustering at codons 594-607, disrupt this crucial initial phosphorylation step, leading to a lack of synthesis of ganciclovir triphosphate, the active form that inhibits viral DNA synthesis ctdbase.org. Isolates exhibiting low-level ganciclovir resistance are frequently associated with these UL97 alterations.

Mutations in the viral DNA polymerase (UL54) can lead to altered enzyme activity. A key mechanism by which some UL54 mutations confer ganciclovir resistance involves reduced 3′-5′ exonuclease activity of the viral DNA polymerase. While the wild-type enzyme can excise nucleotides two positions downstream of incorporated ganciclovir, mutant enzymes often lose this ability, thereby permitting continued DNA chain extension. This reduced exonuclease activity effectively overcomes the chain termination normally induced by ganciclovir incorporation, allowing viral DNA synthesis to proceed. The A987G mutation in region V of the DNA polymerase, for instance, suggests a role for this region in substrate recognition, influencing how the enzyme interacts with ganciclovir triphosphate.

Cross-Resistance Profiles with Other Antivirals (e.g., Maribavir)

The development of resistance to ganciclovir can also influence the effectiveness of other antiviral agents, leading to cross-resistance. Historically, UL97 mutations conferring ganciclovir resistance were often distinct from those conferring resistance to maribavir (B1676074), an experimental UL97 kinase inhibitor wikipedia.orgepa.gov. Early studies suggested limited or no cross-resistance between maribavir and ganciclovir, with common ganciclovir-resistance mutations (e.g., M460V, C592G, A594V, L595S) not conferring maribavir resistance, and vice versa for maribavir-resistance mutations (e.g., T409M, H411Y) epa.gov.

However, more recent clinical trials have identified instances of ganciclovir-maribavir cross-resistance, particularly associated with UL97 substitutions F342Y and C480F. The F342Y mutation can confer moderate to high-level resistance to ganciclovir, cyclopropavir, and maribavir wikipedia.org. Similarly, the C480F mutation, while primarily conferring high-level maribavir resistance, also imparts low-level resistance to (val)ganciclovir.

Mutations in UL54 (viral DNA polymerase) can lead to broader cross-resistance profiles. These mutations can confer resistance not only to ganciclovir but also to cidofovir and foscarnet (B613817) cenmed.comctdbase.org. Despite some instances of cross-resistance, maribavir generally retains antiviral activity against many ganciclovir-resistant strains due to its distinct mechanism of action, which involves inhibiting the UL97 kinase rather than targeting the DNA polymerase.

Table 3: Cross-Resistance Profiles of Ganciclovir with Other Antivirals

Antiviral DrugMechanism of ActionCommon Resistance GeneCross-Resistance with GanciclovirReference
GanciclovirUL97 phosphorylation, DNA polymerase inhibitionUL97, UL54N/A cenmed.comctdbase.org
MaribavirUL97 kinase inhibitionUL97Limited, but emerging (F342Y, C480F) wikipedia.orgepa.gov
CidofovirDNA polymerase inhibitionUL54Yes (via UL54 mutations) cenmed.comctdbase.org
FoscarnetDNA polymerase inhibitionUL54Yes (via UL54 mutations) cenmed.comctdbase.org
CyclopropavirUL97 phosphorylationUL97Partial (e.g., M460I, H520Q, F342Y) wikipedia.org

Drug Discovery and Development Methodologies Applied to Triacetylganciclovir Research

Computational Chemistry and In Silico Studies

Molecular Docking and Binding Energy Calculations

Molecular docking and binding energy calculations are computational methods widely used in drug discovery to predict the binding modes of ligands to target proteins and to estimate their binding affinities. These in silico techniques involve simulating the interaction between a small molecule (ligand) and a macromolecule (receptor), providing insights into the molecular recognition process. Binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) methods, further refine docking results by providing a more accurate estimation of the binding strength, with a more negative score indicating stronger binding.

While these methodologies are crucial for understanding drug-target interactions, specific detailed research findings on molecular docking and binding energy calculations focusing solely on Triacetylganciclovir's direct interaction with a biological target are not extensively reported in the provided literature. Instead, Triacetylganciclovir is more commonly discussed in the context of its role as a prodrug or synthetic intermediate, where the focus shifts to its conversion to the active Ganciclovir (B1264). However, the principles of molecular docking and binding energy calculations would be applicable to studying how prodrugs, or their activated forms like Ganciclovir triphosphate, interact with their respective biological targets, such as viral DNA polymerase.

Prodrug Design and Optimization Strategies

Prodrug design is a sophisticated strategy in pharmacology aimed at overcoming inherent limitations of active drug molecules, such as poor bioavailability, inadequate solubility, chemical instability, or lack of tissue specificity. By chemically modifying the parent drug to create a bioreversible derivative, prodrugs can enhance drug delivery and improve therapeutic efficacy. This approach is now integrated early into the drug discovery process, rather than being a post-hoc solution.

Triacetylganciclovir itself can be viewed in the context of prodrug design, specifically as a highly acetylated form of Ganciclovir. The acetylation of hydroxyl groups often aims to modify physicochemical properties like lipophilicity, which are critical for membrane permeation.

A primary objective in prodrug design is to enhance the cellular permeability of a parent drug, particularly for compounds with low intrinsic permeability. This is often achieved by increasing the lipophilicity of the molecule. For Ganciclovir, which exhibits poor ocular bioavailability due to its relatively low partition coefficient, lipophilic ester prodrugs have been synthesized to improve its uptake into ocular tissues.

Studies on aliphatic mono-acyl ester prodrugs of Ganciclovir demonstrated a direct correlation between increased lipophilicity and enhanced corneal permeability. For instance, the permeability of Ganciclovir was significantly increased, approximately 6-fold, when formulated as its valerate (B167501) ester prodrug compared to the parent drug. This suggests that the addition of lipophilic groups, such as acetyl moieties in Triacetylganciclovir, could similarly influence membrane permeability. The valerate ester exhibited the highest permeability among the studied prodrugs, indicating its potential for development.

The table below illustrates the impact of esterification on Ganciclovir's corneal permeability:

Compound Permeability Coefficient (cm/sec) x 10-6
Ganciclovir (GCV) 3.82 ± 0.19
GCV Valerate Ester Prodrug 23.70 ± 1.36

Data derived from permeability studies on isolated rabbit corneal membranes.

For a prodrug to be effective, it must not only permeate cell membranes but also undergo efficient intracellular activation to release the pharmacologically active parent drug. Ganciclovir itself functions as a nucleoside analog that requires intracellular phosphorylation to its active triphosphate form (Ganciclovir-5'-triphosphate) to inhibit viral DNA synthesis. This activation is primarily mediated by cellular enzymes, including a deoxyguanosine kinase induced by CMV-infected cells, guanylate kinase, and phosphoglycerate kinase. The selective antiviral activity of Ganciclovir is attributed to the much weaker inhibition of cellular DNA polymerases by Ganciclovir-5'-triphosphate and its preferential accumulation within CMV-infected cells.

Advanced Analytical and Characterization Techniques in Triacetylganciclovir Research

X-ray Diffraction Studies for Solid-State Characterization

For compounds like Triacetylganciclovir, which can exist in various solid forms, XRD studies are vital for identifying and characterizing polymorphs, solvates, and amorphous states. americanpharmaceuticalreview.comscielo.br While specific detailed X-ray diffraction studies focusing solely on the crystal structure or polymorphs of Triacetylganciclovir itself are not extensively detailed in the provided search results, the broader context of ganciclovir (B1264) crystal forms and derivatives highlights the applicability of these techniques. chemsrc.commedchemexpress.commedkoo.commedchemexpress.cn The structural elucidation and characterization of such complex purine (B94841) derivatives are fundamental for pharmaceutical development, ensuring consistent material properties and performance. cymitquimica.comamericanpharmaceuticalreview.com

In Vitro Assays for Antiviral Efficacy and Enzyme Interactions

Triacetylganciclovir functions as a prodrug of ganciclovir, an antiviral agent effective against cytomegalovirus (CMV). chemsrc.commedchemexpress.commedchemexpress.cn Its design aims to improve oral absorption, with its therapeutic action being mediated by the conversion to ganciclovir within the body.

In vitro assays are routinely employed to evaluate the antiviral efficacy of compounds and to understand their interactions with relevant enzymes. Ganciclovir's primary mechanism of action against CMV involves its phosphorylation to ganciclovir-5'-triphosphate (ganciclovir-TP). wikipedia.orgresearchgate.net This triphosphate form then selectively and potently inhibits viral DNA polymerase, thereby halting viral DNA replication. wikipedia.orgresearchgate.net The conversion of ganciclovir to its active triphosphate form is facilitated by several cellular enzymes, including a deoxyguanosine kinase induced by CMV-infected cells, guanylate kinase, and phosphoglycerate kinase. wikipedia.orgresearchgate.net

Triacetylganciclovir itself has been noted to interact with acetyltransferases, enzymes that facilitate the transfer of acetyl groups. This interaction is crucial for its hydrolysis, leading to the release of ganciclovir. In vitro studies can assess this enzymatic conversion, as well as the subsequent phosphorylation of ganciclovir. Assays such as plaque reduction assays, tissue culture infectious dose 50 (TCID50) assays, and quantitative reverse transcription-polymerase chain reaction (qRT-PCR) are commonly used to determine antiviral efficacy by measuring the reduction in viral load or cytopathic effects in cell cultures. nih.govapub.kr Enzyme interaction studies, including phosphorylation assays, can quantify the activity of kinases and other enzymes involved in the metabolism and activation of these antiviral compounds. reactionbiology.comnih.govnih.govfrontiersin.org

Application of Molecularly Imprinted Polymers (MIPs) in Separation and Release Studies

Molecularly Imprinted Polymers (MIPs) are highly selective materials engineered with specific recognition sites that are complementary in shape, size, and functional group arrangement to a target template molecule. mdpi.commdpi.commdpi.com This "molecular memory" enables MIPs to selectively bind and separate target compounds from complex mixtures. mdpi.commdpi.com Their applications span various fields, including separation science, purification, chemical sensing, and drug delivery systems. mdpi.commdpi.commdpi.comelsevier.comresearchgate.net

In the context of Triacetylganciclovir, MIPs have demonstrated utility in distinguishing it from other related compounds. For instance, a visible-light-responsive surface molecularly imprinted polymer (VSMIP) developed for acyclovir (B1169) was tested for its selectivity against competing materials, including ganciclovir and triacetylganciclovir. nih.govacs.org This VSMIP exhibited excellent specificity for acyclovir, indicating that MIPs can effectively differentiate between structurally similar antiviral nucleoside analogs. nih.govacs.org

While the primary application highlighted for Triacetylganciclovir within MIP research involves its role as a compound to be discriminated, the broader principles of MIP technology extend to controlled release studies. MIPs can be designed to encapsulate and then release active compounds in a controlled manner, often triggered by external stimuli. mdpi.comresearchgate.netresearchgate.net When a drug is loaded into an MIP, it binds specifically to the imprinted cavities, and its release can be modulated over time, offering potential for advanced drug delivery systems. mdpi.comresearchgate.net

Table 1: Key Properties of Triacetylganciclovir

PropertyValueSource
Molecular FormulaC15H19N5O7 nih.govcymitquimica.com
Molecular Weight381.34 g/mol cymitquimica.comchemsrc.com
CAS Number86357-14-4 nih.govcymitquimica.com
PubChem CID135427290 nih.gov
Melting Point174 °C chemsrc.com
Density1.5±0.1 g/cm³ chemsrc.com
LogP-0.78 chemsrc.com

Future Research Directions and Translational Potential

Development of Next-Generation Antiviral Prodrugs based on Triacetylganciclovir Scaffolds

The development of next-generation antiviral prodrugs based on Triacetylganciclovir scaffolds focuses on enhancing pharmacological properties like oral bioavailability and targeted delivery. Triacetylganciclovir itself is a derivative of ganciclovir (B1264) chemsrc.com. Valganciclovir, a well-known prodrug, is synthesized from Triacetylganciclovir through selective hydrolysis and subsequent esterification steps, aiming to improve oral absorption compared to ganciclovir amazonaws.comgoogleapis.com. Research continues to explore modifications to the ganciclovir scaffold to create new prodrugs with superior characteristics, such as improved absorption, reduced toxicity, and enhanced antiviral activity against various herpesviruses, including CMV mdpi.commedchemexpress.com. The goal is to develop compounds that are more efficiently converted to the active ganciclovir triphosphate within infected cells, leading to more effective viral DNA polymerase inhibition researchgate.net.

Refinement of Synthetic Processes for Enhanced Efficiency and Sustainability

Refinement of synthetic processes for Triacetylganciclovir and its derivatives is crucial for enhanced efficiency and sustainability. Current synthesis methods often involve multi-step reactions starting from guanine (B1146940) or its derivatives, with steps like condensation, acetylation, and deacetylation researchgate.netgoogle.comgoogle.compatsnap.com. Challenges include achieving high reaction yields, good product purity, and reducing production costs google.compatsnap.com.

The following table illustrates a comparison of different synthetic approaches:

Synthetic ApproachStarting MaterialsKey Conditions/FeaturesYield (Triacetylganciclovir)Purity (Triacetylganciclovir)AdvantagesReferences
Transpurination of fully acetylated guanosine (B1672433)Fully acetylated guanosine, 1,3-diacetoxy-2-(acetoxymethoxy)propane (B1313018)Acid-catalyzed, thermal 7⇆9 isomerizationNot explicitly stated for TAG, but increased 9-isomer yield for GanciclovirNot explicitly statedProvides valuable side products, thermal isomerization to desired isomer researchgate.netresearchgate.netresearchgate.net
Condensation of monoacetyl guanine or diacetyl guanineMonoacetyl guanine or diacetyl guanine, 1,3-diacetyloxy-2-(acetyloxymethoxy)propaneOrganic solvent, catalyst (e.g., tosic acid, sulfuric acid), 100-150°CHigh reaction yield (up to 70.2% for Triacetylganciclovir) google.comGood product purity (up to 95% for Triacetylganciclovir) google.comReasonable process, low production cost, good industrial application value google.comgoogle.compatsnap.com
Partial hydrolysis of di/tri-protected ganciclovirTriacetylganciclovirCholine Chloride-Urea Deep Eutectic Solvent (DES), mild conditionsExcellent yields for monoprotected ganciclovir intermediateGood selectivityEnvironmentally benign, minimizes volatile organic solvents, recyclable DES amazonaws.com

Exploration of Novel Biotransformation Pathways and Activating Enzymes

Understanding the biotransformation pathways and activating enzymes of Triacetylganciclovir is crucial for optimizing its therapeutic efficacy. As a prodrug, Triacetylganciclovir is designed to be converted into the active antiviral agent, ganciclovir, which then undergoes further phosphorylation to ganciclovir-5'-triphosphate (ganciclovir-TP) wikipedia.orgresearchgate.net. This conversion typically involves esterases in the intestinal wall and liver amazonaws.com.

Ganciclovir is primarily metabolized to its triphosphate form by three cellular enzymes: a deoxyguanosine kinase induced by CMV-infected cells, guanylate kinase, and phosphoglycerate kinase wikipedia.orgresearchgate.net. Other nucleotide-metabolizing enzymes may also play a role wikipedia.orgresearchgate.net. The selective antiviral action of ganciclovir stems from the much weaker inhibition of cellular DNA polymerases by ganciclovir-TP, coupled with its accumulation in CMV-infected cells wikipedia.orgresearchgate.net. Future research could focus on identifying and characterizing novel enzymes or pathways that enhance the conversion of Triacetylganciclovir to ganciclovir, or that improve the subsequent phosphorylation of ganciclovir to its active triphosphate form, particularly within target cells. This could lead to prodrug designs that offer more efficient activation or a broader spectrum of activity.

Advanced Studies on Viral Resistance Evolution and Counter-Strategies

Advanced studies on viral resistance evolution and counter-strategies are critical for maintaining the efficacy of ganciclovir-based therapies. Viral resistance to antiviral drugs, including ganciclovir, arises primarily from mutations in viral enzymes targeted by the drug alliedacademies.orgnih.govnih.gov. For ganciclovir, over 90% of resistant CMV isolates show characteristic mutations in the viral UL97 kinase gene nih.gov. These mutations reduce the phosphorylation of ganciclovir, thereby decreasing its conversion to the active triphosphate form, without significantly impairing the kinase's essential functions in viral replication nih.gov. Mutations in the viral DNA polymerase can also lead to resistance nih.gov.

Strategies to counter resistance include combination therapy, where multiple drugs targeting different stages of the viral life cycle are used simultaneously alliedacademies.org. This approach reduces the likelihood of resistance development as the virus would need to acquire multiple mutations to overcome all drugs alliedacademies.org. Developing drugs with higher barriers to resistance, requiring more significant genetic changes for the virus to become resistant, is another important strategy alliedacademies.org. Research also explores the potential for viral life cycle synchronization as a resistance mechanism, where viruses evolve to replicate when drug concentrations are lowest plos.org. Understanding these mechanisms is crucial for designing next-generation antivirals and treatment regimens that can overcome or prevent the emergence of drug-resistant strains.

Integration of Artificial Intelligence and Machine Learning in Triacetylganciclovir Drug Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) in Triacetylganciclovir drug discovery offers significant potential for accelerating the identification and optimization of new antiviral compounds. Computational approaches, including quantitative structure-activity relationship (QSAR) models, can be leveraged to predict properties such as mutagenicity and to assess the oncogenic potential of drug candidates and their metabolites . AI and ML can aid in screening functional monomers and polymerization solvents for the design of molecularly imprinted polymers (MIPs) that selectively recognize and bind to compounds like Triacetylganciclovir and ganciclovir researchgate.netresearchgate.netacs.org. This can facilitate the development of advanced drug delivery systems or purification methods.

Furthermore, these technologies can be applied to:

Virtual Screening: Rapidly identify potential drug candidates with desired binding affinities to viral targets or activating enzymes.

Predictive Modeling: Forecast the pharmacokinetic and pharmacodynamic properties of novel Triacetylganciclovir derivatives, reducing the need for extensive experimental testing.

Synthesis Optimization: Use algorithms to optimize reaction conditions for enhanced yield, purity, and sustainability, building upon existing knowledge of Triacetylganciclovir synthesis google.comgoogle.compatsnap.com.

Resistance Prediction: Analyze viral genomic data to predict potential resistance mutations and guide the design of compounds less susceptible to resistance.

Potential for Combination Therapies with Triacetylganciclovir Derivatives

The potential for combination therapies with Triacetylganciclovir derivatives is a promising avenue for enhancing antiviral efficacy and overcoming resistance. Combination therapy, a well-established strategy in antiviral treatment, involves using multiple drugs that act through different mechanisms to inhibit viral replication alliedacademies.orgkuleuven.be. This approach can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects, and can also raise the genetic barrier for resistance development alliedacademies.orgnih.gov.

For ganciclovir, studies have shown synergistic effects when combined with other compounds, such as tricin, against human cytomegalovirus (HCMV) replication nih.gov. Tricin, a flavonoid, has been observed to significantly inhibit the expression of the HCMV UL54 gene when combined with ganciclovir, compared to ganciclovir monotherapy nih.gov. This suggests that combination therapies could allow for reduced doses of ganciclovir, potentially mitigating its toxicity while maintaining or enhancing antiviral activity nih.gov.

Future research could explore combinations of Triacetylganciclovir derivatives with:

Other Antivirals: Investigate synergistic interactions with drugs targeting different viral life cycle stages or different viral enzymes.

Immunomodulators: Explore combinations that enhance the host immune response against viral infections.

Novel Compounds: Identify new chemical entities that, when co-administered with Triacetylganciclovir derivatives, provide a broader antiviral spectrum or improved resistance profiles.

This approach is vital for managing chronic viral infections and for addressing the emergence of drug-resistant strains, as seen with viruses like HIV and influenza alliedacademies.orgimmunisationcoalition.org.aunews-medical.net.

常见问题

Q. How should researchers contextualize conflicting findings on Triacetylganciclovir’s neurotoxicity risk?

  • Answer : Compare study designs for dosing regimens (e.g., cumulative vs. acute), endpoints (e.g., histopathology vs. behavioral assays), and model systems (e.g., primary neurons vs. animal models). Conduct meta-regression to assess whether covariates like age or comorbidities explain heterogeneity in reported toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triacetyl-ganciclovir
Reactant of Route 2
Reactant of Route 2
Triacetyl-ganciclovir

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。